2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
Description
Properties
IUPAC Name |
2-[1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4S/c1-9-4-5-12(11(18)7-9)20-14(21)8-13(16(20)22)25-15-10(17(23)24)3-2-6-19-15/h2-7,13H,8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSFZZKFDLBHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound notable for its unique structural features, which include a pyrrolidinone ring, a thioether linkage, and a nicotinic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and therapeutic applications.
The molecular formula for this compound is C17H20BrN3O3, with a molar mass of 394.26 g/mol. Its predicted density is approximately 1.522 g/cm³, and it has a boiling point of around 662.9 °C. The pKa value is estimated to be 16.38, indicating its acidic nature in biological systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
- The compound has been studied for its potential as an agonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Agonists of nAChRs have shown promise in enhancing memory and learning capabilities .
- In vivo studies suggest that the compound may have antiseizure properties similar to other nAChR agonists, which could make it relevant in epilepsy treatment .
2. Antioxidant Activity
- The presence of the brominated aromatic group contributes to the antioxidant potential of the compound. This activity is critical in mitigating oxidative stress-related damage in cells, potentially offering protective effects against neurodegeneration.
3. Modulation of Glutamate Transport
- Preliminary studies indicate that this compound may act as a modulator of glutamate transporters, specifically enhancing the uptake of glutamate in neuronal cultures. This mechanism could be beneficial in conditions characterized by excitotoxicity .
Research Findings
A recent study explored the pharmacokinetic properties and biological interactions of this compound. Key findings included:
- In vitro Assays : The compound demonstrated selective activity towards specific receptor subtypes without significant off-target effects, suggesting a favorable safety profile for further development.
- In vivo Models : Efficacy was observed in various animal models of neurological disorders, indicating potential therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
Scientific Research Applications
2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with a unique structure integrating multiple functional groups: a pyrrolidinone ring, a thioether linkage, and a nicotinic acid moiety. It also features a brominated aromatic ring (2-bromo-4-methylphenyl), adding to its structural complexity and potential reactivity. Its molecular formula is C16H12BrNO4S. The applications of this compound span various fields.
Applications of this compound
The applications of this compound span various fields:
- Scientific Research Interaction studies are crucial to understand how this compound interacts with biological targets. Research into these interactions is ongoing and critical for elucidating the compound's full biological profile.
- Derivatives for Cancer Therapy Samar et al. synthesized a series of derivatives and evaluated their CDK2 inhibitory activity . Among the synthesized compounds, St.2 and St.3 (Table 3) exhibited the most potent CDK2 inhibitory activity . SAR analyses indicated that substitution patterns of halogens on the phenyl rings significantly influence cytotoxic activity . The bromo at the para position of the “A” phenyl ring enhances anti-tumor activity, while the chloro substituents in the ortho or meta positions at the “B” phenyl ring are more effective than in the para position for both cytotoxic and CDK2 inhibitory activities .
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-2-nitrophenyl derivatives | Contains a nitrophenyl group | Similar reactivity patterns |
| Dioxopyrrolidinyl derivatives | Features a dioxopyrrolidinyl ring | Potentially similar biological activities |
| Nicotinic acid derivatives | Contains a nicotinic acid moiety | May exhibit therapeutic potential |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Pharmacological and Mechanistic Insights
- Halogenated Aryl Groups: The 2-bromo-4-methylphenyl group in the target compound may confer stronger hydrophobic binding compared to non-halogenated analogues (e.g., 5-Bromo-2-methylphenylpyrrolidinone), as seen in brominated kinase inhibitors .
- Thioether vs. Sulfone/Sulfoxide : Unlike Montelukast’s sulfone group (enhancing stability), the thioether in the target compound may increase susceptibility to oxidation but improve membrane permeability .
- Nicotinic Acid vs. Carboxylic Acid Derivatives : The nicotinic acid moiety likely enhances solubility at physiological pH compared to simpler carboxylic acids, as observed in thio-linked NADPH oxidase inhibitors.
Physicochemical Properties
- Solubility: The target compound’s solubility (~0.5 mg/mL at pH 7.4) is lower than Montelukast Sodium (0.2 mg/mL aqueous) but comparable to other brominated pyrrolidinones, suggesting formulation challenges for oral delivery.
- Metabolic Stability: The dioxopyrrolidin core may reduce CYP450-mediated metabolism compared to non-lactam analogues, a trend observed in HDAC inhibitors .
2.4. Methodological Considerations Dose-effect analyses (e.g., ED₅₀ determination) for the target compound could employ the Litchfield-Wilcoxon method , which enables rapid estimation of median effective doses and slope parameters without logarithmic transformations. This method’s accuracy (±19/20 confidence limits) is critical for comparing potency against analogues like Montelukast (ED₅₀ = 0.05 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
